molecular formula C14H11ClF3NO2S B2434986 N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide CAS No. 419561-38-9

N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide

Cat. No.: B2434986
CAS No.: 419561-38-9
M. Wt: 349.75
InChI Key: MYPZYVWBNICUHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties, making them useful for specific applications .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Used in the development of new materials with enhanced properties

Mechanism of Action

The mechanism by which N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)aniline
  • 4-Methylbenzenesulfonamide
  • N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

Uniqueness

N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide stands out due to the presence of both the trifluoromethyl and sulfonamide groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and biological activity, while the sulfonamide group provides additional sites for chemical modification and interaction with biological targets .

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2S/c1-9-2-5-11(6-3-9)22(20,21)19-13-7-4-10(15)8-12(13)14(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPZYVWBNICUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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